molecular formula C17H14O5S B14368511 3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate CAS No. 91405-73-1

3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate

Cat. No.: B14368511
CAS No.: 91405-73-1
M. Wt: 330.4 g/mol
InChI Key: FMWFBKVHLXWFOF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a benzopyran ring system substituted with dimethyl groups and a benzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylcoumarin with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonate group to a benzenesulfinic acid derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce benzenesulfinic acid derivatives.

Scientific Research Applications

3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylcoumarin: A precursor in the synthesis of the target compound.

    Benzenesulfonyl Chloride: Used in the preparation of various benzenesulfonate derivatives.

    Flavanones: Compounds with a similar benzopyran ring system but different substituents.

Uniqueness

3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzopyran ring with a benzenesulfonate group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91405-73-1

Molecular Formula

C17H14O5S

Molecular Weight

330.4 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) benzenesulfonate

InChI

InChI=1S/C17H14O5S/c1-11-12(2)17(18)21-16-10-13(8-9-15(11)16)22-23(19,20)14-6-4-3-5-7-14/h3-10H,1-2H3

InChI Key

FMWFBKVHLXWFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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